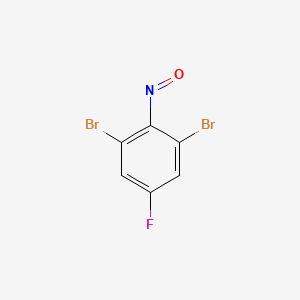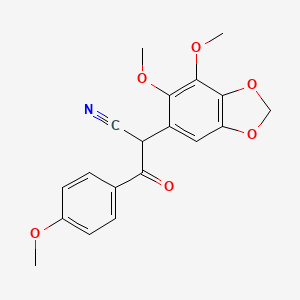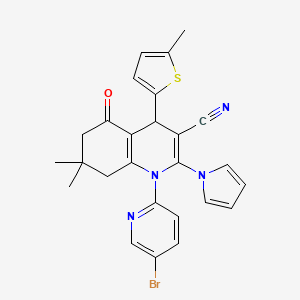
1,3-Dibromo-5-fluoro-2-nitrosobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-fluoro-2-nitrosobenzene is an aromatic compound characterized by the presence of bromine, fluorine, and nitroso functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-fluoro-2-nitrosobenzene can be synthesized through several methods. One common approach involves the nitration of 1,3-dibromo-5-fluorobenzene followed by the reduction of the nitro group to a nitroso group. The nitration typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reagents such as iron powder and hydrochloric acid or other reducing agents like tin(II) chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-fluoro-2-nitrosobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield an alkylamino derivative.
Reduction Reactions: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst, solvents (ethanol, methanol).
Oxidation: Hydrogen peroxide, potassium permanganate, solvents (water, acetic acid).
Major Products
Substitution: Alkylamino derivatives, thiol-substituted compounds.
Reduction: Amino derivatives.
Oxidation: Nitro derivatives.
Scientific Research Applications
1,3-Dibromo-5-fluoro-2-nitrosobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties, such as liquid crystals and organic semiconductors.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-fluoro-2-nitrosobenzene depends on its chemical reactivity and the nature of its interactions with biological targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to modifications that affect biological function. The bromine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but with a nitro group instead of a nitroso group.
1,3-Dichloro-5-fluoro-2-nitrosobenzene: Similar structure but with chlorine atoms instead of bromine atoms.
1,3-Dibromo-5-chloro-2-nitrosobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
1,3-Dibromo-5-fluoro-2-nitrosobenzene is unique due to the combination of bromine, fluorine, and nitroso groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C6H2Br2FNO |
|---|---|
Molecular Weight |
282.89 g/mol |
IUPAC Name |
1,3-dibromo-5-fluoro-2-nitrosobenzene |
InChI |
InChI=1S/C6H2Br2FNO/c7-4-1-3(9)2-5(8)6(4)10-11/h1-2H |
InChI Key |
DSJFHTYLNCWNAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,2-Dicyano-1-(propan-2-ylamino)ethenyl]-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile](/img/structure/B11051264.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-[3-(trifluoromethyl)benzyl]tetrahydrofuran-3-carboxamide](/img/structure/B11051270.png)
![1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine](/img/structure/B11051274.png)
![3-(2,5-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051285.png)


![4-(methylsulfanyl)-N-[4-(pyridin-2-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B11051302.png)
![1-(4-Methylphenyl)-3-({[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl}amino)pyrrolidine-2,5-dione](/img/structure/B11051305.png)
![4-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11051306.png)
![2-({5-sulfanyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)phthalazin-1(2H)-one](/img/structure/B11051308.png)
![2-[4-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B11051311.png)
![N-{7-[hydroxy(phenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}cyclopropanecarboxamide](/img/structure/B11051338.png)
![N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11051341.png)

